molecular formula C13H19ClN4O2 B3170731 Tert-butyl [1-(2-chloropyrimidin-4-yl)pyrrolidin-3-yl]carbamate CAS No. 945895-40-9

Tert-butyl [1-(2-chloropyrimidin-4-yl)pyrrolidin-3-yl]carbamate

Cat. No. B3170731
CAS RN: 945895-40-9
M. Wt: 298.77 g/mol
InChI Key: YBWLWTNVMVMSHW-UHFFFAOYSA-N
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Description

Tert-butyl [1-(2-chloropyrimidin-4-yl)pyrrolidin-3-yl]carbamate is a chemical compound with the molecular weight of 298.77 . The compound is in the form of a powder .


Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl 1-(2-chloro-4-pyrimidinyl)-3-pyrrolidinylcarbamate . The InChI code for this compound is 1S/C13H19ClN4O2/c1-13(2,3)20-12(19)16-9-5-7-18(8-9)10-4-6-15-11(14)17-10/h4,6,9H,5,7-8H2,1-3H3,(H,16,19) .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 298.77 .

Scientific Research Applications

Synthesis and Crystal Structure

  • The compound has been synthesized and characterized through methods such as X-ray crystallography, which provides detailed information about its molecular conformation and crystal packing. For instance, studies have developed efficient synthesis routes for related carbamate derivatives, highlighting the structural configurations and potential for further chemical modifications (Kant, Singh, & Agarwal, 2015).

Applications in Drug Development

  • Research has explored the role of similar compounds in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs). For example, specific carbamate derivatives have been used as intermediates in the synthesis of important drugs, suggesting the potential utility of the chemical for similar applications (Geng Min, 2010).

Material Science and Chemical Studies

  • There is also interest in the compound's properties and reactivity for the development of materials and in chemical synthesis. For instance, its structural analogs have been investigated for their ability to form organogels, indicating potential applications in the design of soft materials and sensors (Wenhua Mi et al., 2018).

Mechanistic Insights and Chemical Reactions

  • Studies have provided insights into the mechanisms of reactions involving similar compounds, offering valuable information for synthetic chemistry applications. For example, the compound's analogs have been used to study cyclopropanation reactions, which are critical for the synthesis of complex molecules (Wenjie Li et al., 2012).

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl N-[1-(2-chloropyrimidin-4-yl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)16-9-5-7-18(8-9)10-4-6-15-11(14)17-10/h4,6,9H,5,7-8H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWLWTNVMVMSHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl [1-(2-chloropyrimidin-4-yl)pyrrolidin-3-yl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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